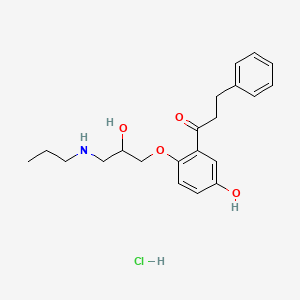

5-Hydroxy Propafenone Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLNKVZLXBDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxy Propafenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for 5-Hydroxy Propafenone Hydrochloride, a primary active metabolite of the antiarrhythmic drug Propafenone. While the metabolic pathway of Propafenone is well-documented, this guide focuses on a plausible chemical synthesis route, crucial for obtaining this compound as a reference standard for analytical and research purposes.

Introduction

5-Hydroxy Propafenone is the major active metabolite of Propafenone, formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP2D6.[1] It exhibits pharmacological activity comparable to the parent drug.[2] The availability of pure this compound (CAS No: 86384-10-3) is essential for pharmacokinetic studies, drug metabolism research, and as a reference standard in the quality control of Propafenone drug products.[3][4] This document outlines a theoretical, yet chemically sound, multi-step synthesis for this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned as a multi-step process starting from a commercially available substituted phenol. This approach is an adaptation of established synthetic routes for Propafenone and its derivatives.[5][6][7]

A plausible retrosynthetic analysis is depicted in the following diagram:

Caption: Retrosynthetic analysis of this compound.

The forward synthesis pathway based on this analysis is detailed below.

Experimental Protocols

Step 1: Synthesis of 2',5'-Dihydroxychalcone (Intermediate C)

This step involves a Claisen-Schmidt (or Aldol) condensation between 2',5'-Dihydroxyacetophenone and Benzaldehyde.

-

Reaction:

-

2',5'-Dihydroxyacetophenone + Benzaldehyde → 2',5'-Dihydroxychalcone

-

-

Methodology:

-

Dissolve 2',5'-Dihydroxyacetophenone (1.0 eq) and Benzaldehyde (1.1 eq) in a suitable solvent such as ethanol or methanol.

-

Add a strong base, for instance, an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq), dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of 2',5'-Dihydroxy-3-phenylpropiophenone (Intermediate B)

This step involves the selective reduction of the carbon-carbon double bond of the chalcone.

-

Reaction:

-

2',5'-Dihydroxychalcone → 2',5'-Dihydroxy-3-phenylpropiophenone

-

-

Methodology:

-

Dissolve the 2',5'-Dihydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

-

Step 3: Synthesis of 2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone (Intermediate A)

This step involves the selective etherification of the less sterically hindered phenolic hydroxyl group with epichlorohydrin.

-

Reaction:

-

2',5'-Dihydroxy-3-phenylpropiophenone + Epichlorohydrin → 2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone

-

-

Methodology:

-

Dissolve 2',5'-Dihydroxy-3-phenylpropiophenone (1.0 eq) in a suitable solvent like acetone or acetonitrile.

-

Add a mild base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

-

Add epichlorohydrin (1.1-1.5 eq) to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 4: Synthesis of 5-Hydroxy Propafenone

This is the final step in the formation of the free base of the target molecule, involving the aminolysis of the epoxide ring.

-

Reaction:

-

2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone + n-Propylamine → 5-Hydroxy Propafenone

-

-

Methodology:

-

Dissolve the epoxide intermediate (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Add n-propylamine (2.0-3.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess n-propylamine under reduced pressure.

-

The resulting crude 5-Hydroxy Propafenone can be purified by column chromatography.

-

Step 5: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

-

Reaction:

-

5-Hydroxy Propafenone + HCl → this compound

-

-

Methodology:

-

Dissolve the purified 5-Hydroxy Propafenone in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 1M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

-

Data Presentation

The following table summarizes the key reactants and expected products for each step of the proposed synthesis.

| Step | Starting Material(s) | Key Reagent(s) | Product |

| 1 | 2',5'-Dihydroxyacetophenone, Benzaldehyde | NaOH or KOH | 2',5'-Dihydroxychalcone |

| 2 | 2',5'-Dihydroxychalcone | H₂, Pd/C | 2',5'-Dihydroxy-3-phenylpropiophenone |

| 3 | 2',5'-Dihydroxy-3-phenylpropiophenone | Epichlorohydrin, K₂CO₃ | 2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone |

| 4 | 2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone | n-Propylamine | 5-Hydroxy Propafenone |

| 5 | 5-Hydroxy Propafenone | HCl | This compound |

Visualization of the Synthesis Pathway

The overall synthetic workflow is illustrated in the following diagram:

Caption: Proposed synthetic pathway for this compound.

Conclusion

This technical guide presents a viable and detailed synthetic pathway for this compound. The proposed route utilizes common organic reactions and commercially available starting materials. The experimental protocols provided offer a foundation for laboratory-scale synthesis. This information is intended to support researchers and drug development professionals in obtaining this important metabolite for further study and as an analytical standard. It is important to note that all synthetic procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

The Pivotal Role of Cytochrome P450 2D6 in the Metabolic Activation of Propafenone to 5-Hydroxypropafenone: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This technical guide provides an in-depth exploration of the enzymatic role of Cytochrome P450 2D6 (CYP2D6) in the formation of 5-hydroxypropafenone, the primary active metabolite of the antiarrhythmic agent propafenone. It details the metabolic pathways, enzymatic kinetics, the profound impact of genetic polymorphisms, and the experimental methodologies used to investigate this critical biotransformation.

Introduction: Propafenone Metabolism

Propafenone is a Class 1C antiarrhythmic drug widely used for the management of atrial and ventricular arrhythmias.[1] Its therapeutic and toxic effects are not only dictated by the parent compound but also by its pharmacologically active metabolites. The drug undergoes extensive hepatic metabolism, primarily through two pathways: 5-hydroxylation and N-dealkylation.

The formation of the active metabolite, 5-hydroxypropafenone, is almost exclusively catalyzed by the polymorphic enzyme CYP2D6.[2][3][4] A secondary pathway, leading to another active metabolite, N-depropylpropafenone (norpropafenone), is mediated by CYP3A4 and CYP1A2.[2][3][5] Due to the high genetic variability of the CYP2D6 gene within the population, the rate of 5-hydroxypropafenone formation varies significantly among individuals, which has profound implications for the drug's efficacy and safety profile.

Propafenone Metabolic Pathway

Propafenone is biotransformed into two key active metabolites. The principal pathway involves aromatic hydroxylation at the 5-position of the phenyl ring to form 5-hydroxypropafenone, a reaction mediated by CYP2D6.[6][7] This metabolite exhibits a similar potency in sodium channel blockade as the parent drug.[8] The alternative pathway is N-dealkylation, which produces N-depropylpropafenone and is catalyzed mainly by CYP3A4 and to a lesser extent, CYP1A2.[2][7]

Quantitative Analysis of CYP2D6-Mediated 5-Hydroxylation

The kinetics of 5-hydroxypropafenone formation by CYP2D6 have been characterized in vitro using human liver microsomes. These studies reveal that the reaction follows Michaelis-Menten kinetics. Furthermore, the metabolism exhibits stereoselectivity, with different kinetic parameters observed for the individual (S)- and (R)-enantiomers of propafenone.[4]

Table 1: In Vitro Kinetics of Propafenone 5-Hydroxylation by CYP2D6 in Human Liver Microsomes

| Substrate | Mean Km (µM) | Mean Vmax (pmol/min/mg) |

|---|---|---|

| Racemic Propafenone | 0.12 | 64 |

| (S)-Propafenone | Higher than (R)-enantiomer | Higher than (R)-enantiomer |

| (R)-Propafenone | Lower than (S)-enantiomer | Lower than (S)-enantiomer |

Data sourced from in vitro studies using human liver microsomes.[4]

Impact of CYP2D6 Genetic Polymorphism

The CYP2D6 gene is highly polymorphic, leading to distinct phenotypes that alter the metabolic capacity for 5-hydroxypropafenone formation. These phenotypes are generally classified as Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive (or Normal) Metabolizers (EMs), and Ultrarapid Metabolizers (UMs).[6]

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They produce little to no 5-hydroxypropafenone.[2][3][5] Consequently, they exhibit significantly higher plasma concentrations of the parent drug, propafenone, increasing the risk of adverse events.[2][3][8]

-

Extensive Metabolizers (EMs): Individuals with two normal-function alleles who efficiently metabolize propafenone to 5-hydroxypropafenone.[5]

-

Intermediate and Ultrarapid Metabolizers (IMs & UMs): These individuals display varying degrees of enzyme activity between the PM and EM groups, leading to altered plasma concentration ratios of propafenone to its 5-hydroxy metabolite.

A meta-analysis of pharmacokinetic studies has quantified the substantial impact of CYP2D6 phenotype on propafenone disposition.

Table 2: Influence of CYP2D6 Phenotype on Propafenone Pharmacokinetics (300 mg Dose)

| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold-Increase in PMs |

|---|---|---|---|

| AUC (µg·h/mL) | 15.9 | 6.6 | ~2.4x |

| Cmax (µg/mL) | 1.10 | 0.098 | ~11.2x |

| t1/2 (h) | 12.8 | 2.7 | ~4.7x |

AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; t1/2: Elimination half-life. Data adapted from a meta-analysis.[6][9]

Experimental Protocols for Studying Propafenone Metabolism

The investigation of CYP2D6's role in 5-hydroxypropafenone formation involves both in vitro and in vivo methodologies.

In Vitro Metabolism Assay

This protocol is designed to determine the kinetics and specific enzyme contribution to propafenone metabolism.

-

Biological System: Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2D6 SUPERSOMES™).[4][10][11]

-

Incubation Mixture:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Human liver microsomes (e.g., 0.25 mg/mL protein concentration).

-

Propafenone (substrate) at various concentrations to determine Km and Vmax.

-

An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate and sustain the enzymatic reaction.[11]

-

-

Procedure:

-

Pre-incubate microsomes, buffer, and propafenone at 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C with shaking.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for propafenone and 5-hydroxypropafenone concentrations.

-

-

Analysis: Quantification is performed using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7]

Clinical Pharmacokinetic Study

This protocol assesses the impact of CYP2D6 phenotype on propafenone metabolism in human subjects.

-

Subject Recruitment: Enroll healthy volunteers or patients who have been genotyped or phenotyped for CYP2D6 activity.[12][13] Phenotyping can be confirmed using a probe drug like dextromethorphan or by calculating the metabolic ratio of propafenone to 5-hydroxypropafenone post-dose.[13][14]

-

Procedure:

-

Administer a single oral dose of propafenone hydrochloride (e.g., 300 mg or 400 mg).[13][15]

-

Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant like EDTA.[14]

-

Process blood samples by centrifugation to separate plasma, which is then stored at -80°C until analysis.

-

-

Analysis:

-

Extract propafenone and its metabolites from plasma samples, often using solid-phase extraction.[7]

-

Quantify the plasma concentrations of propafenone and 5-hydroxypropafenone using a validated LC-MS/MS or HPLC-UV method.[14]

-

Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) for each subject and compare results across different CYP2D6 phenotype groups.

-

Analytical Methods for Quantification

Accurate quantification of propafenone and 5-hydroxypropafenone is crucial. HPLC-based methods are standard for this purpose.

Table 3: Representative Analytical Method Parameters for Propafenone and Metabolites

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC).[16][17] |

| Separation Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[15][16] |

| Mobile Phase | Gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[15] |

| Detection | UV detection at ~210 nm or 247 nm.[15][16] Tandem Mass Spectrometry (MS/MS) for higher sensitivity and specificity.[7] |

| Linearity Range | Typically 10 - 750 ng/mL for HPLC-UV.[15] |

| Lower Limit of Quantification (LOQ) | ~10 ng/mL for HPLC-UV.[15] Can be <1 ng/mL for LC-MS/MS.[16] |

| Sample Preparation | Protein precipitation with acetonitrile or ZnSO4/methanol;[15][16] or Solid-Phase Extraction (SPE).[7] |

Conclusion

CYP2D6 is the definitive enzyme responsible for the 5-hydroxylation of propafenone, a critical step in its metabolic activation. The high degree of genetic polymorphism in the CYP2D6 gene results in significant inter-individual variability in the pharmacokinetics of propafenone. Individuals classified as poor metabolizers fail to form 5-hydroxypropafenone efficiently, leading to elevated concentrations of the parent drug and a heightened risk of toxicity. Conversely, extensive and ultrarapid metabolizers efficiently clear the drug via this pathway. This technical overview underscores the necessity of considering a patient's CYP2D6 metabolizer status in clinical practice to enable personalized dosing strategies that optimize therapeutic efficacy while minimizing the risk of adverse drug reactions.

References

- 1. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of propafenone: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]

- 10. Capillary electrophoretic investigation of the enantioselective metabolism of propafenone by human cytochrome P-450 SUPERSOMES: Evidence for atypical kinetics by CYP2D6 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 12. Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of a propafenone metabolic ratio as a measure of CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-Hydroxy Propafenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Propafenone Hydrochloride, the primary active metabolite of the antiarrhythmic drug Propafenone. This document consolidates critical data on its chemical properties, purity, metabolic pathways, and relevant experimental protocols, tailored for professionals in pharmaceutical research and development.

Chemical Identification and Properties

5-Hydroxy Propafenone is a key metabolite in the biotransformation of Propafenone.[1][2][3] It is essential to note that there are conflicting CAS numbers reported in the literature and by various suppliers. The most frequently cited CAS number for the hydrochloride salt is 86383-32-6.

| Identifier | Value | Source |

| IUPAC Name | 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone, monohydrochloride | [1] |

| Synonyms | Lu 40545, 5'-Hydroxy-2'-[2-hydroxy-3-(propylamino)propoxy]-β-phenylpropiophenone | [1][2] |

| CAS Number | 86383-32-6 (Hydrochloride) | [1][4][5] |

| 86384-10-3 (Free base or alternate HCl) | [2][5][6] | |

| Molecular Formula | C21H27NO4 • HCl | [1][4] |

| Molecular Weight | 393.9 g/mol | [1][5][6] |

Purity and Commercial Availability

This compound is available from various chemical suppliers, primarily as a reference standard for analytical and research purposes.[4] The purity of these standards is crucial for accurate analytical method development, validation, and quality control.

| Supplier Type | Reported Purity | Analytical Method |

| Pharmaceutical Reference Standard | ≥98% | Not Specified |

| Research Chemical Supplier | >95% | HPLC |

| Analytical Standards Provider | >98% | Not Specified |

Metabolism and Pharmacological Significance

Propafenone is metabolized in the liver into two primary active metabolites: 5-Hydroxy Propafenone and N-depropylpropafenone (norpropafenone). The formation of 5-Hydroxy Propafenone is genetically determined and mediated by the cytochrome P450 enzyme CYP2D6.[7][8] Individuals can be classified as extensive or poor metabolizers, which affects the plasma concentrations of the parent drug and its metabolites.[7]

The 5-hydroxy metabolite exhibits pharmacological activity comparable to the parent drug, Propafenone, particularly in its sodium channel blocking effects.[7]

5-Hydroxy Propafenone, similar to its parent compound, exerts its antiarrhythmic effects by blocking cardiac ion channels. It has been shown to inhibit the transient outward potassium current (Ito) in human atrial myocytes with an IC50 of 1.5 µM.[1] Both Propafenone and 5-Hydroxy Propafenone also block HERG (human Ether-à-go-go-Related Gene) potassium channels to a similar extent, which is a critical consideration in cardiac safety assessments.[9]

Experimental Protocols

The synthesis of Propafenone Hydrochloride and its metabolites can be achieved through various routes. A common method involves the reaction of o-hydroxy-phenyl propiophenone with epichlorohydrin, followed by amination with n-propylamine and subsequent salt formation with hydrochloric acid.[10][11][12]

The determination of 5-Hydroxy Propafenone in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][13]

Objective: To develop and validate a method for the quantification of 5-Hydroxy Propafenone in human plasma.

1. Preparation of Stock and Standard Solutions:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1.0 mg/mL) in HPLC-grade methanol.[3] Store at 2°C to 8°C.

-

Working Solutions: Prepare serial dilutions from the stock solution in a suitable diluent (e.g., methanol:water, 80:20 v/v) to create calibration standards and quality control (QC) samples.[3][13]

2. Sample Preparation:

-

Protein Precipitation or SPE: Use a simple protein precipitation method with acetonitrile or a more rigorous Solid Phase Extraction (SPE) for cleaner samples.[13]

-

Procedure (Protein Precipitation): To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Propafenone-d5). Vortex to mix and precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC Column: A C8 or C18 reversed-phase column (e.g., Thermo Betabasic C8, 100 mm x 4.6 mm, 5 µm) is suitable for separation.[3]

-

Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid is commonly used.[3]

-

Flow Rate: A flow rate of 1.0 mL/minute with a post-column split can be employed.[3]

-

Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for 5-Hydroxy Propafenone and the internal standard.

4. Method Validation:

-

Validate the method for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.[14] A typical validated concentration range is 0.25-250.00 ng/mL.[13]

Conclusion

This compound is a pharmacologically active metabolite of Propafenone, with significant implications for the parent drug's efficacy and safety profile. A thorough understanding of its chemical properties, metabolic pathway, and analytical determination is crucial for researchers in pharmacology and drug development. The use of high-purity reference standards is imperative for obtaining reliable and reproducible data in non-clinical and clinical studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: 86384-10-3 [amp.chemicalbook.com]

- 3. nveo.org [nveo.org]

- 4. 5-Hydroxy Propafenone HCl - SRIRAMCHEM [sriramchem.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. htsbiopharma.com [htsbiopharma.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to the Discovery and Initial Characterization of 5-Hydroxy Propafenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 5-Hydroxy Propafenone, the primary active metabolite of the class Ic antiarrhythmic drug, propafenone. This document details its metabolic formation, key pharmacological properties, and the analytical methodologies developed for its quantification. Particular emphasis is placed on the role of cytochrome P450 enzymes in its synthesis, its electrophysiological effects on cardiac ion channels, and the influence of genetic polymorphism on its plasma concentrations and clinical effects. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals working with propafenone and its metabolites.

Introduction

Propafenone is a widely used antiarrhythmic agent for the management of supraventricular and ventricular arrhythmias.[1] It is structurally similar to other class Ic agents like flecainide and is known for its sodium channel blocking activity.[1][2] Soon after its introduction into clinical practice, it was discovered that propafenone undergoes extensive first-pass metabolism in the liver, leading to the formation of active metabolites.[3][4] The most significant of these is 5-Hydroxy Propafenone (5-OHP), which exhibits pharmacological activity comparable to the parent drug.[4][5] This guide focuses on the discovery and foundational scientific investigations that have characterized this important metabolite.

Discovery and Metabolic Formation

The discovery of 5-Hydroxy Propafenone was a direct result of metabolism studies of the parent drug, propafenone. It was identified as a major metabolite, particularly in individuals with the "extensive metabolizer" phenotype.[6][7]

The Role of Cytochrome P450

The formation of 5-Hydroxy Propafenone is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[8][9][10] Propafenone is also metabolized to a lesser extent by CYP3A4 and CYP1A2 to form another active metabolite, N-depropylpropafenone (NDPP).[3][11] The metabolic pathway is illustrated below.

Genetic Polymorphism

A crucial aspect of 5-Hydroxy Propafenone formation is the genetic polymorphism of the CYP2D6 gene.[6][9] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.[9]

-

Extensive Metabolizers (EMs): These individuals rapidly convert propafenone to 5-Hydroxy Propafenone, resulting in detectable plasma concentrations of the metabolite.[7]

-

Poor Metabolizers (PMs): In these individuals, the formation of 5-Hydroxy Propafenone is significantly reduced or absent.[6][7] This leads to higher plasma concentrations of the parent drug, propafenone, and an increased likelihood of experiencing its β-blocking and other adverse effects.[4][6] Approximately 5-10% of Caucasians are poor metabolizers.[3][9]

Synthesis and Initial Characterization

While primarily formed through metabolism, the synthesis of 5-Hydroxy Propafenone and its analogs has been undertaken for research purposes.

Chemical Synthesis

A common synthetic route involves a multi-step process starting from substituted acetophenones and benzaldehydes.[12][13][14] A general scheme is as follows:

-

Condensation: An acetophenone is condensed with a substituted benzaldehyde.[13]

-

Reduction: The resulting α,β-unsaturated ketone is reduced.[13]

-

Epoxidation and Aminolysis: The phenolic intermediate is reacted with epichlorohydrin, followed by nucleophilic ring-opening with an appropriate amine to introduce the side chain.[12][13]

-

Deprotection (if necessary): If protecting groups are used for the hydroxyl function, a final deprotection step yields the 5-hydroxy derivative.[12]

Quantitative Data

The following tables summarize key quantitative data from initial characterization studies of 5-Hydroxy Propafenone.

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Species/Condition | Reference |

| Plasma Elimination Half-life (Propafenone) | |||

| Extensive Metabolizers | 5.5 ± 2.1 hours | Human | [7] |

| Poor Metabolizers | 17.2 ± 8.0 hours | Human | [7] |

| Oral Clearance (Propafenone) | |||

| Extensive Metabolizers | 1115 ± 1238 ml/min | Human | [7] |

| Poor Metabolizers | 264 ± 48 ml/min | Human | [7] |

| Trough Plasma Concentration (5-OHP in EMs) | 30 to 513 ng/ml | Human | [15] |

| Protein Binding | Less than Propafenone | Human Serum | [16] |

Table 2: Pharmacological Activity

| Parameter | 5-Hydroxy Propafenone | Propafenone | Assay | Reference |

| HERG Channel Blockade (EC50) | 0.9 μM | 0.6 μM | Patch-clamp in CHO cells | [16] |

| hKv1.5 Channel Inhibition (KD) | 9.2 ± 1.6 μM | 4.4 ± 0.3 μM | Patch-clamp in Ltk- cells | [17][18] |

| Antiarrhythmic Effect | More potent | Less potent | In vivo (canine infarction model) | [5] |

| Negative Inotropic Effect | Present at ≥ 1 x 10-6 M | Present at ≥ 1 x 10-6 M | Guinea pig papillary muscle | [5] |

| β-adrenoceptor blocking effect | Weaker | Stronger | In vitro and in vivo (rat) | [19] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of 5-Hydroxy Propafenone.

Quantification of 5-Hydroxy Propafenone in Plasma by LC-MS/MS

A common and sensitive method for the simultaneous determination of propafenone and 5-Hydroxy Propafenone in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21]

5.1.1. Sample Preparation

-

Aliquots of human plasma (e.g., 200 μL) are mixed with a protein precipitating agent, such as methanol or acetonitrile.[20][22]

-

An internal standard (e.g., a deuterated analog of propafenone or another suitable compound like carbamazepine) is added.[21][23]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected and may be further processed or directly injected into the LC-MS/MS system.

5.1.2. Chromatographic Conditions

-

Column: A reverse-phase C8 or C18 column is typically used (e.g., ACE-5 C8, 50 x 4.6 mm).[21]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[21][23]

-

Flow Rate: A typical flow rate is around 1.0 mL/minute.[23]

-

Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.[23]

5.1.3. Mass Spectrometric Detection

-

Ionization: Positive ion electrospray ionization (ESI+) is commonly used.[21]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Data Analysis: The peak area ratios of the analytes to the internal standard are used to construct a calibration curve and quantify the concentrations in unknown samples.

In Vitro Electrophysiology: Patch-Clamp Analysis

The effects of 5-Hydroxy Propafenone on cardiac ion channels are typically studied using the whole-cell patch-clamp technique in cells expressing the channel of interest (e.g., HERG or hKv1.5).[16][17][18][24]

5.2.1. Cell Culture

-

A suitable cell line (e.g., Chinese Hamster Ovary (CHO) or Ltk- cells) stably transfected with the gene encoding the human cardiac ion channel is used.[16][17][18][24]

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

5.2.2. Electrophysiological Recording

-

An individual cell is selected for recording.

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

-

Voltage-clamp protocols are applied to elicit the ionic currents through the channels of interest.

-

Control recordings are made before the application of 5-Hydroxy Propafenone.

-

The drug is then perfused into the recording chamber at various concentrations, and the effects on the ionic currents are recorded.

5.2.3. Data Analysis

-

The amplitude and kinetics of the currents in the presence and absence of the drug are measured.

-

Concentration-response curves are generated to determine parameters such as the EC50 (for channel blockade) or KD (dissociation constant).[16][17][18]

Conclusion

The discovery of 5-Hydroxy Propafenone as a major, pharmacologically active metabolite of propafenone has been a critical step in understanding the clinical pharmacology of the parent drug. Its formation via the polymorphic CYP2D6 enzyme explains a significant portion of the inter-individual variability observed in patient response to propafenone therapy. Initial characterization studies have revealed that 5-Hydroxy Propafenone shares the antiarrhythmic properties of propafenone, acting as a potent blocker of cardiac sodium and potassium channels. The development of sensitive analytical methods has been instrumental in elucidating its pharmacokinetics. This foundational knowledge continues to inform the safe and effective use of propafenone in clinical practice and provides a basis for further research into its specific contributions to both the therapeutic and adverse effects of propafenone therapy.

References

- 1. Propafenone - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of genetically determined polymorphic drug metabolism in the beta-blockade produced by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Capillary electrophoretic investigation of the enantioselective metabolism of propafenone by human cytochrome P-450 SUPERSOMES: Evidence for atypical kinetics by CYP2D6 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 14. ijpsonline.com [ijpsonline.com]

- 15. ahajournals.org [ahajournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. nveo.org [nveo.org]

- 24. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC-UV Analysis of Propafenone and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propafenone is a class IC antiarrhythmic agent used in the treatment of atrial and ventricular arrhythmias.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to form active metabolites, including 5-hydroxypropafenone (5-OH-PPF) and N-depropylpropafenone (NOR-PPF).[2][3] The pharmacological activity of these metabolites, combined with inter-individual variability in metabolism, necessitates reliable analytical methods for their simultaneous quantification in biological matrices.[4][5] This document provides detailed application notes and protocols for the analysis of propafenone and its major metabolites using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Metabolic Pathway of Propafenone

Propafenone undergoes extensive metabolism primarily through two main pathways: hydroxylation and N-dealkylation. The hydroxylation to 5-hydroxypropafenone is mainly catalyzed by the polymorphic enzyme CYP2D6, while the N-dealkylation to norpropafenone is mediated by CYP3A4 and CYP1A2.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative parameters of a validated HPLC-UV method for the simultaneous determination of propafenone and its major metabolites in human serum.

| Parameter | Propafenone | 5-Hydroxypropafenone | N-depropylpropafenone | Reference |

| Linearity Range (ng/mL) | 10 - 750 | 10 - 750 | 10 - 750 | [6][7] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 10 | 10 | [6] |

| Within-day Precision (% RSD) | 1.4 - 8.1 | 1.4 - 8.1 | 1.4 - 8.1 | [6] |

| Between-day Precision (% RSD) | 4.2 - 11.5 | 4.2 - 11.5 | 4.2 - 11.5 | [6] |

| Recovery | ~100% | ~100% | ~100% | [6] |

Experimental Protocols

Experimental Workflow

The general workflow for the HPLC-UV analysis of propafenone and its metabolites from a biological matrix involves sample preparation, chromatographic separation, and data analysis.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation) [6][7]

This protocol is adapted from a validated method for the determination of propafenone and its metabolites in human serum.

-

Materials:

-

Human serum samples

-

Zinc sulfate (ZnSO4) solution

-

Methanol, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Pipette a known volume of serum sample into a microcentrifuge tube.

-

Add a mixture of ZnSO4 and methanol to the serum sample for deproteinization.

-

Vortex the mixture thoroughly for a specified time to ensure complete precipitation of proteins.

-

Centrifuge the tubes at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant for HPLC analysis.

-

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Reverse-phase C18 column (e.g., Tracer Excel, 25 x 0.46 cm i.d., 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer. The specific gradient profile should be optimized for baseline separation of the analytes.

-

Flow Rate: 1.7 mL/min.

-

UV Detection Wavelength: 210 nm.

-

Injection Volume: A specified volume of the prepared supernatant.

-

3. Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone into a blank biological matrix (e.g., drug-free human serum).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the precision and accuracy of the method.

-

Quantification: Construct a calibration curve by plotting the peak area of each analyte against its concentration. Determine the concentration of the analytes in the unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Considerations

For use in research and drug development, the HPLC-UV method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

-

Linearity: The range over which the response of the detector is directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Recovery: The efficiency of the sample preparation method in extracting the analytes from the matrix.

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

These application notes and protocols provide a comprehensive framework for the HPLC-UV analysis of propafenone and its primary metabolites. Researchers should optimize and validate the method for their specific application and laboratory conditions.

References

- 1. Propafenone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Steady-state plasma concentrations of propafenone--chirality and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction of 5-Hydroxy Propafenone from Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the solid-phase extraction (SPE) of 5-Hydroxy Propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone, from human plasma. The methodologies outlined are suitable for quantitative bioanalysis in research and clinical settings.

Introduction

Accurate quantification of 5-Hydroxy Propafenone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity. This application note details two effective SPE protocols: a mixed-mode cation exchange (MCX) method and a HybridSPE®-Phospholipid protocol.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the quantification of 5-Hydroxy Propafenone.

Table 1: Method Performance using Mixed-Mode Cation Exchange SPE

| Parameter | 5-Hydroxy Propafenone | Reference |

| Linearity Range | 1 - 500 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [1] |

| Intra-assay Precision (%CV) | < 5% | [1] |

| Inter-assay Precision (%CV) | < 10% | [1] |

| Bias/Accuracy (%) | Within ±10% | [1] |

Table 2: Method Performance using HybridSPE®-Phospholipid Extraction

| Parameter | 5-Hydroxy Propafenone | Reference |

| Linearity Range | 0.25 - 250.00 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [2] |

| Intra-day Precision (%CV) | < 14.2% | [2] |

| Inter-day Precision (%CV) | < 14.2% | [2] |

| Accuracy (%) | 94.6 - 108.3% | [2] |

| Matrix Effect (LQC, HQC) | 108.3%, 97.9% | [2] |

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

This protocol is a general procedure for the extraction of basic compounds like 5-Hydroxy Propafenone from plasma using a mixed-mode cation exchange sorbent (e.g., Oasis® MCX).

Materials:

-

Oasis® MCX SPE Cartridges (or equivalent)

-

Human Plasma

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or Phosphoric Acid)

-

Ammonium Hydroxide

-

Centrifuge

-

SPE Vacuum Manifold

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of human plasma, add an internal standard.

-

Acidify the plasma sample by adding 1 mL of 2% formic acid in water.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to pellet proteins.

-

Use the supernatant for loading.

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of methanol through the MCX cartridge.

-

-

SPE Cartridge Equilibration:

-

Pass 1 mL of water through the cartridge.

-

Pass 1 mL of 2% formic acid in water through the cartridge.

-

-

Sample Loading:

-

Load the pre-treated plasma supernatant onto the conditioned and equilibrated cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the 5-Hydroxy Propafenone from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: HybridSPE®-Phospholipid Extraction

This protocol utilizes a specialized SPE cartridge that combines protein precipitation and phospholipid removal in a single device.[2]

Materials:

-

HybridSPE®-Phospholipid Cartridges

-

Human Plasma

-

Acetonitrile (HPLC grade) with 1% Formic Acid

-

Internal Standard Solution

-

Vortex Mixer

-

Positive Pressure Manifold or Centrifuge

Procedure:

-

Protein Precipitation (Offline):

-

In a microcentrifuge tube, combine 100 µL of spiked plasma with 300 µL of acetonitrile containing 1% formic acid and the internal standard.

-

Vortex the mixture for 30 seconds.

-

-

Sample Loading and Extraction:

-

Transfer the entire mixture into the HybridSPE®-Phospholipid cartridge.

-

Apply positive pressure or centrifuge to pass the sample through the cartridge.

-

-

Collection:

-

Collect the filtrate, which is now ready for direct injection into the LC-MS/MS system.

-

Visualizations

Metabolic Pathway of Propafenone

Caption: Metabolic conversion of Propafenone to its major metabolites.

Experimental Workflow for Mixed-Mode Cation Exchange SPE

Caption: Workflow for mixed-mode cation exchange solid-phase extraction.

References

- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes and Protocols for the Analytical Method Development of 5-Hydroxy Propafenone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a Class 1C anti-arrhythmic drug widely used in the treatment of atrial and ventricular arrhythmias. It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to form 5-hydroxy propafenone (5-OHP), which is also pharmacologically active. Both propafenone and 5-hydroxy propafenone are chiral compounds, existing as (R)- and (S)-enantiomers. The enantiomers may exhibit different pharmacological and toxicological profiles, making the stereoselective analysis of these compounds crucial in drug development and clinical monitoring.

These application notes provide detailed methodologies for the chiral separation of 5-hydroxy propafenone enantiomers using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended to serve as a comprehensive guide for researchers and scientists in developing and validating robust analytical methods for the quantitative analysis of these enantiomers in biological matrices.

Analytical Methodologies

A variety of analytical techniques can be employed for the chiral separation of 5-hydroxy propafenone enantiomers. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below are protocols for two common and effective approaches: Chiral High-Performance Liquid Chromatography (HPLC) with UV detection and Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Chiral HPLC with UV Detection

This method is suitable for the simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma and offers good resolution and sensitivity for routine analysis.

Chromatographic Conditions

| Parameter | Value |

| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | Hexane:Ethanol (88:12, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 315 nm |

| Temperature | Ambient |

| Injection Volume | 20 µL |

Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of plasma sample, add an internal standard.

-

Add 200 µL of 1 M NaOH to alkalize the sample.

-

Add 5 mL of dichloromethane for extraction.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Method Validation Summary

| Parameter | 5-Hydroxy Propafenone Enantiomers |

| Linearity Range | 25 - 1250 ng/mL[1] |

| (R)-5-OHP Recovery | 57.6%[1] |

| (S)-5-OHP Recovery | 56.5%[1] |

Caption: HPLC experimental workflow for 5-Hydroxy Propafenone enantiomer analysis.

Method 2: Chiral LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the analysis of low concentrations of 5-hydroxy propafenone enantiomers in complex biological matrices.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Value |

| Column | Chiral-AGP (α1-acid glycoprotein) |

| Mobile Phase | 10 mM Ammonium Acetate (pH 4.1) : 2-Propanol (100:0.9, v/v)[2] |

| Flow Rate | 0.6 mL/min[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Reaction Monitoring (SRM)[2] |

| SRM Transition | m/z 358 -> m/z 340[2] |

| Injection Volume | 10 µL |

Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 1 mL of the plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

Method Validation Summary

| Parameter | 5-Hydroxy Propafenone Enantiomers |

| Linearity Range | 20 - 500 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2] |

| Precision and Accuracy | Within 11%[2] |

Caption: LC-MS/MS experimental workflow for 5-Hydroxy Propafenone enantiomer analysis.

Method Development and Optimization

The successful chiral separation of 5-hydroxy propafenone enantiomers is dependent on several critical parameters. The following logical relationship diagram illustrates the key considerations in the method development process.

Caption: Logical workflow for analytical method development.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the development of robust and reliable analytical methods for the chiral separation of 5-hydroxy propafenone enantiomers. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for bioanalytical applications. Successful implementation of these methods will enable accurate pharmacokinetic and pharmacodynamic studies, contributing to a better understanding of the stereoselective disposition of propafenone and its active metabolite.

References

Troubleshooting & Optimization

Overcoming matrix effects in 5-Hydroxy Propafenone LC-MS/MS analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 5-Hydroxy Propafenone.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis, their potential causes, and recommended solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

-

Question: My chromatogram for 5-Hydroxy Propafenone shows significant peak tailing and poor symmetry. What could be the cause and how can I fix it?

-

Answer: Poor peak shape is a common issue that can arise from several factors. One primary cause can be secondary interactions between the analyte and the stationary phase of the analytical column. To address this, consider the following:

-

Mobile Phase Modification: The pH of the mobile phase can significantly impact the ionization state of 5-Hydroxy Propafenone and its interaction with the column. Using mobile phase additives like formic acid or ammonium formate can help to improve peak shape.[1][2][3] For instance, a mobile phase consisting of 10mM ammonium formate (pH 3.0) and methanol has been shown to produce good peak shapes.[1]

-

Column Choice: Ensure you are using a high-quality, well-maintained column suitable for basic compounds. A C18 column is commonly used for this analysis.[1][2][4] Over time, column performance can degrade, leading to poor peak shape. Consider replacing the column if it has been used extensively.

-

Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try reducing the injection volume or diluting the sample.

-

Issue 2: Low Signal Intensity or Sensitivity

-

Question: I am observing a weak signal for 5-Hydroxy Propafenone, and my assay sensitivity is lower than expected. What are the likely reasons and solutions?

-

Answer: Low signal intensity is often a direct consequence of matrix effects, specifically ion suppression.[5][6][7] Endogenous components in the biological matrix, such as phospholipids, can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[5][6][8][9] Here’s how to troubleshoot this:

-

Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[7][10]

-

Protein Precipitation (PPT): While simple, PPT alone may not be sufficient to remove phospholipids.[7][8] Using acetonitrile for precipitation generally results in fewer phospholipids compared to methanol.[7]

-

Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. A common approach involves extraction from an alkalinized plasma sample into an organic solvent mixture.[11]

-

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup and can significantly reduce matrix effects.[12]

-

Phospholipid Removal Technologies: Specialized techniques like HybridSPE® are designed to specifically target and remove phospholipids, leading to a much cleaner extract and reduced ion suppression.[1][5][9]

-

-

Chromatographic Separation: Optimize your chromatographic method to separate 5-Hydroxy Propafenone from the region where matrix components elute. A post-column infusion experiment can help identify the ion suppression zones in your chromatogram.[13][14][15]

-

Internal Standard: Use a stable isotope-labeled (SIL) internal standard for 5-Hydroxy Propafenone. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification by compensating for signal variations.[16][17]

-

Issue 3: High Variability and Poor Reproducibility

-

Question: My results for replicate injections of the same sample are inconsistent. What could be causing this lack of reproducibility?

-

Answer: High variability in results is often linked to inconsistent matrix effects between samples. This can be due to variations in the biological matrix itself or inconsistencies in the sample preparation process.

-

Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples, standards, and quality controls. Inconsistent extraction efficiencies can lead to variable analyte recovery and matrix composition.

-

Employ Robust Cleanup: As with low sensitivity, a more rigorous sample cleanup method like SPE or specific phospholipid removal will lead to more consistent and reproducible results by minimizing the impact of variable matrix components.[1][9] One study highlighted that using HybridSPE® technology completely knocked out the risk of phospholipid accumulation on the column, resulting in excellent column performance.[1]

-

Check for System Contamination: Buildup of matrix components, especially phospholipids, on the analytical column and in the MS source can lead to erratic performance.[6] Implement a regular system cleaning and column washing protocol.

-

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for 5-Hydroxy Propafenone analysis?

A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[16] In the analysis of 5-Hydroxy Propafenone from biological samples, endogenous components like phospholipids, salts, and proteins can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[7][16] Phospholipids are a major cause of ion suppression in LC-MS/MS bioanalysis.[5][6]

Q2: What is the best sample preparation technique to minimize matrix effects for 5-Hydroxy Propafenone?

A2: While the "best" technique can depend on the required sensitivity and laboratory workflow, methods that effectively remove phospholipids are highly recommended. Techniques like Solid-Phase Extraction (SPE) and specialized phospholipid removal plates/cartridges (e.g., HybridSPE®) generally provide cleaner extracts compared to simple protein precipitation (PPT).[1][8][9] LLE can also be effective.[11] For high-throughput screening, automated SPE or phospholipid removal in a 96-well format can be very efficient.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a pure solution at the same concentration. A significant difference in response indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which helps to identify the retention time windows where ion suppression or enhancement occurs.[13][14][15]

Q4: Can changing the mobile phase composition help in overcoming matrix effects?

A4: Yes, optimizing the mobile phase can help mitigate matrix effects. By altering the gradient, organic solvent, or additives, you can chromatographically separate 5-Hydroxy Propafenone from interfering matrix components. Mobile phase additives like ammonium formate or formic acid can also improve ionization efficiency and peak shape.[3][18] For example, a study successfully used a mobile phase of methanol and 5 mM ammonium acetate with 0.2% formic acid.[2][4]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?

A5: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for achieving the most accurate and precise results, especially in regulated bioanalysis. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, meaning it is affected by matrix effects in the same way.[16][17] This allows for reliable correction of any signal suppression or enhancement, leading to more robust and reliable data.

Experimental Protocols and Data

Table 1: Comparison of Sample Preparation Techniques for 5-Hydroxy Propafenone Analysis

| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |

| Protein Precipitation (PPT) with Methanol | 85 - 105[19] | 98.5 - 105.2[19] | Simple, fast, and inexpensive.[20] | May not effectively remove all phospholipids, leading to potential ion suppression.[7][8] |

| Liquid-Liquid Extraction (LLE) | > 80 | Generally lower than PPT | Provides a cleaner extract than PPT.[7] | More time-consuming and requires solvent optimization. |

| Solid-Phase Extraction (SPE) | > 85 | Generally lower than PPT and LLE[12] | Provides a much cleaner extract and allows for sample concentration. | Requires method development and can be more expensive. |

| HybridSPE® (Phospholipid Removal) | > 95[1] | No significant matrix effect observed[1] | Specifically removes phospholipids, significantly reducing ion suppression and improving column lifetime.[1][5][9] | Higher initial cost compared to PPT. |

Note: The values presented are indicative and can vary based on the specific experimental conditions.

Detailed Methodologies

1. Protein Precipitation Method (Example) [2][4]

-

To 200 µL of plasma sample, add 800 µL of methanol.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS injection.

2. HybridSPE®-Precipitation Method (Example) [1]

-

Add 100 µL of the plasma sample to a 1.5 mL microcentrifuge tube.

-

Add 300 µL of 1% formic acid in acetonitrile containing the internal standard.

-

Vortex the mixture for 30 seconds.

-

Transfer the entire mixture to a HybridSPE® cartridge.

-

Apply a positive pressure or vacuum to force the sample through the cartridge.

-

Collect the filtrate for direct injection into the LC-MS/MS system.

Visualizations

Caption: Workflow for troubleshooting and overcoming matrix effects.

Caption: Decision tree for selecting a sample preparation method.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. academic.oup.com [academic.oup.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. learning.sepscience.com [learning.sepscience.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eijppr.com [eijppr.com]

- 11. Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lctsbible.com [lctsbible.com]

- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]

- 15. scribd.com [scribd.com]

- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chiron.no [chiron.no]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. scispace.com [scispace.com]

- 20. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing HPLC Separation of Propafenone and its Metabolites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the HPLC separation of propafenone and its primary metabolites, 5-hydroxypropafenone and N-despropylpropafenone.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of propafenone and why are they important to separate?

A1: The major metabolites of propafenone are 5-hydroxypropafenone and N-despropylpropafenone.[1][2] It is crucial to achieve good chromatographic separation of these metabolites from the parent drug, and from each other, as they are pharmacologically active and can contribute to both the therapeutic and adverse effects of propafenone treatment.[1]

Q2: What are the physicochemical properties of propafenone and its metabolites that influence their HPLC separation?

A2: Propafenone and its metabolites are basic compounds. Their ionization state, and therefore their retention and peak shape in reversed-phase HPLC, is highly dependent on the pH of the mobile phase. Understanding their pKa and hydrophobicity (logP) is key to developing a robust separation method.

| Compound | pKa | logP |

| Propafenone | ~9.0 - 9.27[3] | ~3.2[3] |

| 5-Hydroxypropafenone | ~9.83[4] | ~2.43[4] |

| N-Despropylpropafenone | ~11.86 (Predicted)[5] | Not available |

Q3: Why am I observing peak tailing for propafenone and its metabolites?

A3: Peak tailing for basic compounds like propafenone and its metabolites is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the positively charged analytes (at acidic to neutral pH) and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.

Q4: How does the mobile phase pH affect the resolution of propafenone and its metabolites?

A4: The mobile phase pH is a critical parameter for optimizing the separation of these basic compounds.

-

At low pH (e.g., pH 2-4): The analytes will be fully protonated (positively charged). This can lead to good solubility in the mobile phase but may also cause peak tailing due to interactions with silanol groups.

-

At mid-range pH (e.g., pH 5-8): The ionization of the analytes may be incomplete or variable, which can lead to poor peak shapes and reproducibility issues. It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analytes.

-

At high pH (e.g., pH 9-11): The analytes will be in their neutral, uncharged form. This can significantly improve peak shape by minimizing interactions with silanol groups. However, it is essential to use a pH-stable column, as traditional silica-based columns can degrade at high pH.

Q5: What type of HPLC column is best suited for the separation of propafenone and its metabolites?

A5: A C18 or C8 column is commonly used for the separation of propafenone and its metabolites. To minimize peak tailing, it is recommended to use a modern, high-purity silica column with end-capping. For separations at higher pH, a hybrid or specially bonded, pH-stable column is required.

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you may encounter during the HPLC separation of propafenone and its metabolites.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor resolution between propafenone and 5-hydroxypropafenone | - Inappropriate mobile phase pH.- Insufficient organic solvent strength in the mobile phase. | - Adjust the mobile phase pH. Since 5-hydroxypropafenone is more polar (lower logP) than propafenone, optimizing the pH can alter their relative retention times.- Modify the gradient of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient can improve the separation of closely eluting peaks. |

| All peaks are broad | - Column contamination or degradation.- High dead volume in the HPLC system.- Sample overload. | - Flush the column with a strong solvent or replace it if necessary.- Check all connections for proper fitting and use tubing with the smallest possible internal diameter.- Reduce the injection volume or the concentration of the sample. |

| Significant peak tailing for all analytes | - Secondary interactions with residual silanol groups on the column. | - Lower the mobile phase pH to around 3 and use a buffer (e.g., phosphate or formate) to maintain a consistent pH.- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).- Use a column specifically designed for the analysis of basic compounds (e.g., a base-deactivated column).- Consider using a mobile phase with a higher pH (e.g., pH 10) with a pH-stable column to analyze the compounds in their neutral form. |

| Split peaks | - Co-elution of an interfering compound.- Column void or channeling.- Sample solvent is too strong. | - Review the sample preparation procedure for potential sources of contamination.- Replace the column.- Dissolve the sample in the initial mobile phase or a weaker solvent. |

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of propafenone and its metabolites. These should be considered as starting points for method development and optimization.

Method 1: Reversed-Phase HPLC with UV Detection [6]

-

Column: Tracer Excel C18 (25 x 0.46 cm i.d., 5 µm)

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH not specified)

-

Flow Rate: 1.7 mL/min

-

Detection: UV at 210 nm

Method 2: Chiral Separation of Propafenone and its Metabolites [7]

-

Column: Chiralpak AD

-

Mobile Phase: Varies depending on the specific separation (e.g., hexane-isopropanol mixtures with additives like diethylamine)

-

Flow Rate: Not specified

-

Detection: Not specified

Visualizations

Metabolic Pathway of Propafenone

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Nonlinear kinetics of propafenone metabolites in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: 5-HYDROXY PROPAFENONE (CHEMBL1264) - ChEMBL [ebi.ac.uk]

- 5. N-DEPROPYL PROPAFENONE | 86383-21-3 [amp.chemicalbook.com]

- 6. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 5-Hydroxy Propafenone Extraction Recovery

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy Propafenone. Our aim is to help you optimize extraction recovery and address common challenges encountered during experimental procedures.

Troubleshooting Guides

Issue: Low Recovery of 5-Hydroxy Propafenone

Low or inconsistent recovery of 5-Hydroxy Propafenone is a common issue that can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshooting and resolving this problem.

Possible Causes and Solutions

| Possible Cause | Recommended Action | Explanation |

| Suboptimal Extraction Method | Evaluate alternative extraction techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Different extraction methods offer varying selectivity and efficiency for different analytes and matrices. SPE can provide cleaner extracts and higher recovery compared to protein precipitation.[1][2] |